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molecular formula C13H13NO4 B8554919 N-{[5-(3,4-Dimethoxyphenyl)furan-2-yl]methylidene}hydroxylamine CAS No. 62858-72-4

N-{[5-(3,4-Dimethoxyphenyl)furan-2-yl]methylidene}hydroxylamine

Cat. No. B8554919
M. Wt: 247.25 g/mol
InChI Key: WSEPMLJYKJCYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04339386

Procedure details

5-(3,4-Dimethoxyphenyl)furaldehyde (100 g, 0.43 mole), hydroxylamine hydrochloride (59.9 g, 0.86 mole) and anhydrous sodium acetate (70.69 g) was treated with solution of water (150 ml) in SDA #32 (2200 ml). The reaction mixture was heated at reflux for 6 hours. The mixture was filtered hot and the filtrate chilled. The intermediate was collected and used without further purification in Part B; 38 g (36%), m.p. 148°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
70.69 g
Type
reactant
Reaction Step One
[Compound]
Name
#32
Quantity
2200 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[O:15][C:14]([CH:16]=O)=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl.[NH2:19][OH:20].C([O-])(=O)C.[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[O:15][C:14]([CH:16]=[N:19][OH:20])=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=CC=C(O1)C=O
Name
Quantity
59.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
70.69 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
#32
Quantity
2200 mL
Type
solvent
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate chilled
CUSTOM
Type
CUSTOM
Details
The intermediate was collected
CUSTOM
Type
CUSTOM
Details
used without further purification in Part B

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C1=CC=C(O1)C=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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